molecular formula C24H20N2O5S B2446762 Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-84-8

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2446762
CAS No.: 391867-84-8
M. Wt: 448.49
InChI Key: QYXMCVLLKIYVDO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include ethyl bromoacetate, thiophene-2-carboxylic acid, and 2,5-dioxopyrrolidine. The reactions are often carried out under reflux conditions with appropriate solvents such as methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to an amine.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the benzamido group yields the corresponding amine .

Scientific Research Applications

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-2-31-24(30)22-18(14-19(32-22)15-7-4-3-5-8-15)25-23(29)16-9-6-10-17(13-16)26-20(27)11-12-21(26)28/h3-10,13-14H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXMCVLLKIYVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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